3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine
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Overview
Description
The compound “3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring and a pyrazole ring. These rings are connected by a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings and the specific arrangement of atoms give this compound its unique properties.Scientific Research Applications
Anticancer Applications
Research has explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound . These compounds have been identified as mitotic inhibitors with significant antitumor activity in mice, suggesting potential anticancer applications (Temple et al., 1987).
Antimicrobial and Antibacterial Properties
New pyrano[2,3-c]pyridazine derivatives synthesized using piperidine as the organocatalyst demonstrated notable in vitro antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Kandile & Zaky, 2015). Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, which showed high antibacterial activities, suggesting their utility as antibacterial agents (Azab et al., 2013).
Antiulcer and Gastric Cytoprotective Effects
Compounds structurally related to "3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine" have been studied for their antiulcer properties. For example, substituted imidazo[1,2-a]pyridines and analogues have been investigated for their gastric antisecretory and cytoprotective properties, offering potential applications in the treatment of ulcers (Kaminski et al., 1987).
Anti-Inflammatory and Analgesic Effects
Aromatic sulfonamide derivatives synthesized for their potential anti-inflammatory and analgesic properties represent another application area. Some of these compounds have shown equipotent activity to reference drugs like celecoxib, indicating their potential in treating inflammation and pain (Abbas et al., 2016).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, studying its reactivity and stability, and testing its activity against various biological targets .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound, which is an important factor in determining its pharmacokinetic properties, is 821038 .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of similar compounds .
Properties
IUPAC Name |
3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMWXVSYNRBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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